molecular formula C35H33NO3 B12574130 1-Oxa-7-azaspiro[4.4]nonan-6-one, 9-methylene-7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-, (2S,5R)-

1-Oxa-7-azaspiro[4.4]nonan-6-one, 9-methylene-7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-, (2S,5R)-

Cat. No.: B12574130
M. Wt: 515.6 g/mol
InChI Key: QTWDJWDXVIDLGI-SZFCLFMZSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound 1-Oxa-7-azaspiro[4.4]nonan-6-one, 9-methylene-7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-, (2S,5R)- derives its systematic name from the IUPAC guidelines for spirocyclic systems and functional group prioritization. The parent structure, 1-oxa-7-azaspiro[4.4]nonan-6-one , consists of two fused four-membered rings sharing a single spiro carbon atom. The numbering begins at the oxygen atom in the oxolane ring, followed by the azepane nitrogen, with the ketone group at position 6. Substituents are enumerated based on their positions relative to the core:

  • 9-Methylene : A double-bonded methylene group at position 9 of the spiro system.
  • 7-(Phenylmethyl) : A benzyl group attached to the nitrogen at position 7.
  • 2-[(Triphenylmethoxy)methyl] : A trityl-protected hydroxymethyl group at position 2.

The molecular formula C₃₅H₃₃NO₃ reflects the compound’s complexity, with a molecular weight of 515.65 g/mol . The spiro[4.4]nonane core contributes to its rigidity, while the substituents introduce steric and electronic diversity.

Table 1: Molecular Formula Breakdown

Component Count Contribution to Molecular Formula
Carbon (C) 35 C₃₅
Hydrogen (H) 33 H₃₃
Nitrogen (N) 1 N
Oxygen (O) 3 O₃

The trityl (triphenylmethyl) group serves as a protective moiety for the hydroxymethyl substituent, a common strategy to prevent undesired reactivity during synthetic sequences.

Stereochemical Configuration at C2 and C5 Positions

The stereodescriptors (2S,5R) denote the absolute configurations at the C2 and C5 positions, respectively. These stereocenters arise from the spirocyclic architecture and the substituents’ spatial arrangement. The C2 atom, bearing the trityloxy-methyl group, adopts an S configuration due to the Cahn-Ingold-Prelog priority rules, where the oxygen atom’s lone pairs and substituent sizes dictate the hierarchy. Conversely, the C5 position, part of the azepane ring, assumes an R configuration influenced by the benzyl group’s orientation at N7.

Table 2: Stereochemical Influence on Molecular Geometry

Stereocenter Configuration Key Substituents Spatial Orientation
C2 S Trityloxy-methyl, Oxolane oxygen Axial
C5 R Benzyl group, Spiro junction Equatorial

The interplay between these configurations induces a twisted boat conformation in the azepane ring, as evidenced by computational models of related spiro compounds. This stereochemical rigidity impacts the compound’s reactivity, particularly in nucleophilic reactions at the ketone (position 6) and the azepane nitrogen.

Comparative Analysis of Spiro[4.4]nonane Core Versus Related Spirocyclic Systems

The spiro[4.4]nonane core distinguishes itself from other spirocyclic systems through its unique balance of ring strain and conformational flexibility. Compared to larger systems like spiro[5.5]undecane , the smaller four-membered rings in spiro[4.4]nonane introduce greater angular strain (≈25 kcal/mol), as predicted by Baeyer strain theory. However, this strain is mitigated by the electron-withdrawing ketone group at position 6, which stabilizes the system through conjugation with the nitrogen lone pairs.

Table 3: Comparative Properties of Spirocyclic Cores

Spiro System Ring Sizes Strain Energy (kcal/mol) Common Applications
Spiro[4.4]nonane 4 + 4 25 Drug scaffolds, Chiral catalysts
Spiro[4.5]decane 4 + 5 18 Natural product synthesis
Spiro[5.5]undecane 5 + 5 12 Material science

The 1-oxa-7-aza heteroatom arrangement further differentiates this system from carbocyclic spiro compounds. The oxygen atom in the oxolane ring enhances polarity, while the azepane nitrogen facilitates hydrogen bonding and metal coordination. Synthetic routes to such systems often leverage photoredox catalysis or transition-metal-mediated cyclizations, as demonstrated in recent modular syntheses of spirocyclic tetrahydro-naphthyridines.

In contrast to spiro[4.4]nonane-4,9-diol —a fully saturated analogue—the presence of the ketone and methylene groups in the target compound introduces sites for selective functionalization, enabling diversification into pharmacologically relevant derivatives.

Properties

Molecular Formula

C35H33NO3

Molecular Weight

515.6 g/mol

IUPAC Name

(5R)-7-benzyl-9-methylidene-2-(trityloxymethyl)-1-oxa-7-azaspiro[4.4]nonan-6-one

InChI

InChI=1S/C35H33NO3/c1-27-24-36(25-28-14-6-2-7-15-28)33(37)34(27)23-22-32(39-34)26-38-35(29-16-8-3-9-17-29,30-18-10-4-11-19-30)31-20-12-5-13-21-31/h2-21,32H,1,22-26H2/t32?,34-/m1/s1

InChI Key

QTWDJWDXVIDLGI-SZFCLFMZSA-N

Isomeric SMILES

C=C1CN(C(=O)[C@@]12CCC(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)CC6=CC=CC=C6

Canonical SMILES

C=C1CN(C(=O)C12CCC(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)CC6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • Chiral precursors such as derivatives of tartaric acid or other chiral diesters are often employed to establish stereochemistry early in the synthesis.
  • Epoxy diesters and hydroxy esters serve as intermediates that can be selectively reduced and protected to yield aldehydes or ketones for further elaboration.
  • Ketone intermediates are prepared by established methods and then reacted with side-chain epoxyaldehydes to form aldol products, which are key to building the spirocyclic framework.

Cyclization and Spirocycle Formation

  • The spirocyclic core is formed by intramolecular cyclization involving nucleophilic attack of an amine on an electrophilic center such as an aldehyde or ketone.
  • For example, lithium enolates of ketones react with epoxy aldehydes to afford aldol products that cyclize to the spirocyclic lactam or lactone structures.
  • Acid catalysis (e.g., trifluoroacetic acid) is used to promote cyclization and deprotection steps, facilitating ring closure and formation of the spirocyclic system.

Protection and Deprotection Steps

  • The triphenylmethoxy (trityl) group is used to protect hydroxyl groups during multi-step synthesis, preventing unwanted side reactions.
  • Deprotection is typically achieved under acidic conditions after the spirocycle is formed, allowing the free hydroxyl or amine groups to be revealed for further functionalization or final product isolation.

Functional Group Transformations

  • Wittig reactions are employed to introduce the 9-methylene substituent with high stereoselectivity (Z:E > 98:2), critical for the final compound's geometry.
  • Reduction and oxidation steps are carefully optimized to convert esters to aldehydes or alcohols without racemization or decomposition.
  • Alkylation with benzyl or phenylmethyl groups is performed to install the 7-(phenylmethyl) substituent, often via nucleophilic substitution or reductive amination.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Chiral diester conversion Saito’s procedure, NaBH4 reduction Epoxy diester to hydroxy ester (71% yield)
2 Protection TBSCl, imidazole Alcohol protected as silyl ether
3 Reduction/Oxidation NaBH4 reduction, PCC oxidation Aldehyde intermediate formation
4 Wittig reaction Phosphonium ylide, controlled conditions Z-olefin formation with >98% stereoselectivity
5 Aldol reaction Lithium enolate + epoxy aldehyde Aldol product formation (45% yield)
6 Cyclization Acid catalysis (TFA) Spirocyclic lactam/lactone formation
7 Deprotection Acidic conditions Removal of trityl protecting group
8 Final functionalization Alkylation or reductive amination Installation of phenylmethyl and methylene groups

Research Findings and Optimization Notes

  • Careful optimization of reduction steps is crucial to avoid over-reduction or decomposition of sensitive intermediates.
  • The use of chiral starting materials such as D- or L-tartaric acid derivatives ensures enantiomeric purity of the final product.
  • The cyclization step is sensitive to reaction conditions; mild acid catalysis at room temperature provides good yields and stereochemical integrity.
  • The triphenylmethoxy protecting group is stable under basic and neutral conditions but can be selectively removed under mild acidic conditions, facilitating multi-step synthesis without side reactions.
  • Continuous flow reactors have been suggested for scale-up to improve yield and purity, although detailed industrial protocols are proprietary.

Data Table: Key Physical and Chemical Properties Relevant to Preparation

Property Value/Condition Source/Notes
Molecular Formula C35H33NO3 Vulcanchem
Molecular Weight 515.6 g/mol Vulcanchem
Stereochemistry (2S,5R) Vulcanchem
Protection Group Triphenylmethoxy (trityl) Used for hydroxyl protection
Typical Reaction Solvents CH2Cl2, MeOH, THF Common in cyclization and protection steps
Acid Catalyst Trifluoroacetic acid (TFA) Promotes cyclization and deprotection
Yield of Key Aldol Step 45% From lithium enolate and epoxy aldehyde
Stereoselectivity (Wittig) Z:E > 98:2 High stereoselectivity in olefin formation

Chemical Reactions Analysis

Types of Reactions

1-Oxa-7-azaspiro[4.4]nonan-6-one, 9-methylene-7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-, (2S,5R)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits significant promise in the field of medicinal chemistry due to its potential biological activities. The spirocyclic framework allows for interactions with various biological targets, which can be beneficial for therapeutic applications.

  • Receptor Binding : Initial studies indicate that this compound may bind to specific receptors, modulating their activity. This could lead to new therapeutic agents targeting diseases such as cancer and neurodegenerative disorders.
  • Antimicrobial Properties : Similar compounds have shown antimicrobial effects, suggesting that this compound might also possess antibacterial or antifungal properties.

Synthesis and Derivatives

The synthesis of 1-Oxa-7-azaspiro[4.4]nonan-6-one can be achieved through various methods, often involving multi-step organic reactions. The ability to modify the structure by introducing different substituents enhances its biological activity.

Case Studies

Several studies have documented the synthesis and application of related spirocyclic compounds, providing insights into the potential uses of 1-Oxa-7-azaspiro[4.4]nonan-6-one.

Case Study 1: Antifungal Activity

A study explored the synthesis of a related spirocyclic compound that exhibited antifungal properties against various strains of fungi. The structural modifications were key in enhancing its efficacy, indicating that similar strategies could be applied to 1-Oxa-7-azaspiro[4.4]nonan-6-one to develop antifungal agents.

Case Study 2: Cancer Therapeutics

Research has indicated that spirocyclic compounds can inhibit specific cancer cell lines by interfering with cell signaling pathways. The unique structure of 1-Oxa-7-azaspiro[4.4]nonan-6-one may allow it to serve as a scaffold for developing novel anticancer drugs.

Mechanism of Action

The mechanism of action of 1-Oxa-7-azaspiro[4.4]nonan-6-one, 9-methylene-7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-, (2S,5R)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues

1-Oxa-7-azaspiro[5.5]undecane Derivatives
  • Core Structure : Larger spiro[5.5] system compared to [4.4].
  • Impact : Increased ring size reduces ring strain but may lower conformational rigidity.
  • Example : Pseurotin A, a natural product with antifungal activity, shares the 1-oxa-7-azaspiro skeleton but incorporates a dione system (4,6-dione) and a longer carbon chain .
1-Oxa-6-azaspiro[4.5]decane
  • Core Structure : Spiro[4.5] system with differing heteroatom positions.
  • Impact : Altered electronic distribution affects hydrogen bonding and catalytic properties.
  • Example : Synthetic intermediates in spiroaminals, used for probing transition-state analogs in enzyme inhibition .
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one
  • Core Structure : Spiro[3.5] system with phenyl and ketone groups.
  • Impact : Smaller rings increase strain but enhance reactivity in cycloadditions.
  • Applications : Used in material science and as a pharmaceutical building block due to high purity (≥95%) and stereochemical versatility .

Substituent Variations

Compound Substituents Key Properties
Target Compound 9-Methylene, 7-(phenylmethyl), 2-[(triphenylmethoxy)methyl] High steric bulk, chiral resolution potential, synthetic versatility
(1RS,3SR)-1-(4-Methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one 4-Methylbenzyl, phenyl, enone system Electron-deficient alkene for Michael additions; compact structure
8-(4-Dimethylamino-phenyl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Dimethylamino-phenyl, benzothiazolyl, dione Fluorescent properties; used in organic electronics
Ethyl 2-azaspiro[4.4]nonane-7-carboxylate Ethyl ester, unsubstituted spiro core Simpler structure for probing spirocyclic ester reactivity

Biological Activity

1-Oxa-7-azaspiro[4.4]nonan-6-one, specifically the compound with the structure 9-methylene-7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-, (2S,5R)-, is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound belongs to a class of spirocyclic compounds featuring both nitrogen and oxygen heteroatoms. The presence of these heteroatoms enhances its ability to interact with biological targets through hydrogen bonding and other non-covalent interactions.

Mechanisms of Biological Activity

Research indicates that the compound may act as an enzyme inhibitor , particularly targeting DNA repair pathways. The inhibition of RAD51, a key protein involved in homologous recombination repair, has been noted in related compounds, suggesting a similar mechanism may be present in this compound as well.

Key Mechanisms:

  • Inhibition of Homologous Recombination: Compounds structurally related to 1-Oxa-7-azaspiro[4.4]nonan have shown efficacy in inhibiting RAD51 activity, leading to increased sensitivity of cancer cells to DNA-damaging agents .
  • Modulation of Enzyme Activities: The unique spirocyclic structure allows for specific interactions with enzymes, potentially modulating their activities in various biochemical pathways .

Biological Activity Data

The biological activities of 1-Oxa-7-azaspiro[4.4]nonan derivatives can be summarized as follows:

Activity Description Reference
RAD51 InhibitionInhibits RAD51-mediated homologous recombination, enhancing sensitivity to DNA damage .Cayman Chemical
Anticancer PotentialShows promise in potentiating the effects of chemotherapeutic agents in cancer cell lines .PMC
Enzyme ModulationPotential role in modulating key enzymes involved in metabolic pathways .Smolecule

Case Study 1: Anticancer Efficacy

In a study focusing on breast cancer cells, compounds similar to 1-Oxa-7-azaspiro[4.4]nonan were shown to significantly enhance the cytotoxic effects of established chemotherapeutics when used in combination. This synergistic effect was attributed to the inhibition of DNA repair mechanisms mediated by RAD51 .

Case Study 2: Enzyme Interaction Studies

Another investigation evaluated the interactions between this class of compounds and various enzymes involved in metabolic processes. Preliminary results indicated that these compounds could effectively modulate enzyme activities, leading to altered metabolic pathways that may be beneficial in therapeutic contexts .

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